molecular formula C19H29NO4 B188766 Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester CAS No. 149541-62-8

Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester

Cat. No.: B188766
CAS No.: 149541-62-8
M. Wt: 335.4 g/mol
InChI Key: OJGKBIRRFPYKKZ-UHFFFAOYSA-N
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Description

Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester is a useful research compound. Its molecular formula is C19H29NO4 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
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Biological Activity

Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester (CAS No. 149541-62-8) is a synthetic compound with a complex structure that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity through various studies, including metabolic profiling, in vitro assays, and molecular docking analyses.

  • Molecular Formula : C₁₉H₂₉NO₄
  • Molecular Weight : 335.44 g/mol
  • InChIKey : OJGKBIRRFPYKKZ-UHFFFAOYSA-N
  • Density : Approximately 1.09 g/cm³ (predicted)
  • Boiling Point : Approximately 445.8 °C (predicted)
  • pKa : 7.22 (predicted)

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its pharmacological potential and mechanisms of action.

Antimicrobial Activity

A study conducted on crude extracts containing similar compounds showed promising antimicrobial properties against various pathogens such as E. coli, S. aureus, and Candida albicans using disk diffusion assays. The extracts demonstrated significant inhibition zones, indicating the potential of derivatives like carbonic acid esters in combating microbial infections .

Anticancer Potential

Research has highlighted the compound's potential as an anticancer agent. Molecular docking studies revealed that it interacts effectively with estrogen receptor isoforms, suggesting a mechanism for inhibiting cancer cell proliferation similar to that of tamoxifen . These findings indicate that carbonic acid derivatives could be explored further for breast cancer therapeutics.

Metabolic Profiling

Gas chromatography-mass spectrometry (GC-MS) has been utilized to profile the metabolic pathways involving this compound. The metabolic products identified include various fatty acids and phenolic compounds that may contribute to its biological effects .

Case Studies and Research Findings

StudyMethodologyKey Findings
Molecular docking simulationsIdentified favorable interactions with estrogen receptors, indicating potential as an anticancer agent.
Disk diffusion assayShowed significant antimicrobial activity against tested pathogens.
GC-MS metabolic profilingIdentified metabolites that may enhance the biological activity of the compound.

Detailed Research Findings

  • Molecular Docking Studies :
    • The compound was subjected to molecular docking against estrogen receptor isoforms (ERα, ERβ). The results indicated strong binding affinities and stable interactions, which could inhibit receptor activation linked to breast cancer progression .
  • Antimicrobial Testing :
    • The antimicrobial efficacy was evaluated using disk diffusion methods with crude extracts containing similar carbonic acid derivatives. The results demonstrated substantial inhibition against E. coli and S. aureus, suggesting a broad-spectrum antimicrobial potential .
  • Metabolite Identification :
    • Through GC-MS analysis, several metabolites were identified that could potentially enhance the biological activity of the parent compound, indicating a complex interplay between metabolic products and biological efficacy .

Properties

IUPAC Name

[1,3-dimethyl-4-(3-propan-2-yloxyphenyl)piperidin-4-yl] ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO4/c1-6-22-18(21)24-19(10-11-20(5)13-15(19)4)16-8-7-9-17(12-16)23-14(2)3/h7-9,12,14-15H,6,10-11,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGKBIRRFPYKKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1(CCN(CC1C)C)C2=CC(=CC=C2)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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